Quinoline-5-carboxamide
Overview
Description
Quinoline-5-carboxamide is a heterocyclic aromatic organic compound that consists of a quinoline ring system with a carboxamide group at the 5-position. This compound is of significant interest in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Quinoline-5-carboxamide primarily targets protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .
Mode of Action
This compound derivatives interact with their targets, leading to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes induce apoptosis, a form of programmed cell death . Additionally, these compounds have shown inhibitory activity against Pim-1 kinase .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. The down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 trigger the apoptotic process , leading to cell death . The inhibition of Pim-1 kinase also plays a role in this process .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its anti-proliferative activities. It has shown good anti-proliferative activities against several cell lines, including MCF-7, CACO, HepG-2, and HCT-116 . The induction of apoptosis and the inhibition of Pim-1 kinase contribute to these anti-proliferative effects .
Biochemical Analysis
Biochemical Properties
Quinoline-5-carboxamide derivatives have been analyzed for their potential as anticancer agents . They interact with proteins such as Pim-1 kinase , which are the main regulators of cell survival and proliferation .
Cellular Effects
This compound derivatives have shown good anti-proliferative activities against four cell lines: MCF-7, CACO, HepG-2, and HCT-116 . They induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Molecular Mechanism
The molecular mechanism of this compound involves inhibitory activity on Pim-1 kinase . The compound 3e was found to be the most active with the percentage of inhibition 82.27% and IC50 equals 0.11 when compared to SGI-1776 as a reference standard .
Temporal Effects in Laboratory Settings
It is known that the compound is a polymorphic compound, with three different crystalline forms that can be obtained by modifying the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of quinoline-5-carboxamide. One common method involves the Gould-Jacobs reaction, which synthesizes quinoline derivatives through the cyclization of anilines with β-ketoesters under acidic conditions . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ketones or aldehydes in the presence of a base . Additionally, modern techniques such as microwave-assisted synthesis and solvent-free conditions have been employed to enhance the efficiency and yield of this compound .
Industrial Production Methods
Industrial production of this compound often utilizes catalytic processes to improve reaction rates and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are commonly used. Green chemistry approaches, including the use of ionic liquids and recyclable catalysts, are also gaining popularity in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: Quinoline-5-carboxylic acid.
Reduction: Quinoline-5-amine.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Quinoline-5-carboxamide can be compared with other similar compounds such as:
Quinoline-2-carboxamide: Similar in structure but with the carboxamide group at the 2-position, showing different biological activities.
Quinolone-2-carboxamides: Known for their antimicrobial properties.
Naphthamide derivatives: Exhibiting potent antitubercular activity.
Uniqueness
This compound is unique due to its specific positioning of the carboxamide group, which imparts distinct biological activities, particularly in anticancer research. Its ability to selectively inhibit protein kinases and induce apoptosis sets it apart from other quinoline derivatives .
Properties
IUPAC Name |
quinoline-5-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHJFZLHEGJWAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175533-32-1 | |
Record name | 5-Quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175533-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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